DBCO-PEG3 acetic-EVCit-PAB

Description

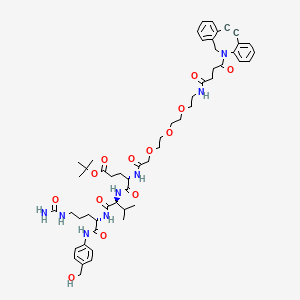

DBCO-PEG3 acetic-EVCit-PAB (CAS: 2253947-17-8) is a cleavable linker used in antibody-drug conjugates (ADCs) and PROTACs. Its structure comprises three key components:

- DBCO (Dibenzocyclooctyne): Enables copper-free "click chemistry" via strain-promoted alkyne-azide cycloaddition (SPAAC), ensuring biocompatible conjugation with azide-modified antibodies or payloads .

- PEG3 (Triethylene glycol): Enhances water solubility, reduces immunogenicity, and improves pharmacokinetic stability .

- EVCit-PAB: A protease-cleavable dipeptide linker (Valine-Citrulline) connected to a para-aminobenzyloxycarbonyl (PAB) group. This linker is selectively cleaved by lysosomal enzymes (e.g., cathepsin B) in tumor cells, enabling controlled payload release .

Applications include targeted cancer therapies, where its cleavable design ensures minimal off-target toxicity. It has >98% purity and is commercially available in 1–100 mg quantities .

Properties

IUPAC Name |

tert-butyl (4S)-4-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H72N8O13/c1-36(2)49(52(70)60-42(14-10-26-57-53(55)71)50(68)58-41-20-16-37(34-63)17-21-41)61-51(69)43(22-25-48(67)75-54(3,4)5)59-46(65)35-74-32-31-73-30-29-72-28-27-56-45(64)23-24-47(66)62-33-40-13-7-6-11-38(40)18-19-39-12-8-9-15-44(39)62/h6-9,11-13,15-17,20-21,36,42-43,49,63H,10,14,22-35H2,1-5H3,(H,56,64)(H,58,68)(H,59,65)(H,60,70)(H,61,69)(H3,55,57,71)/t42-,43-,49-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLUIFOUUUKGRE-NRVIKBNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H72N8O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1041.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

DBCO-Acid Activation

The DBCO moiety is activated as an N-hydroxysuccinimide (NHS) ester to enhance reactivity with amine-terminated PEG derivatives:

PEG3 Spacer Conjugation

The PEG3 spacer is introduced via nucleophilic acyl substitution:

-

DBCO-NHS ester (1 eq) is reacted with PEG3-diamine (1.05 eq) in DMF containing DIPEA (3 eq) .

-

The reaction is monitored by TLC (Rf = 0.3 in 9:1 DCM/MeOH) until completion (6–8 hr).

-

Crude product is purified via silica gel chromatography (gradient: 5→15% MeOH/DCM).

Critical Parameter : Excess PEG3-diamine prevents DBCO dimerization.

Val-Cit-PAB Peptide Synthesis

The Val-Cit-PAB segment is assembled using Fmoc-SPPS:

Final Assembly

The PEG3 spacer is conjugated to the Val-Cit-PAB segment:

-

PEG3-DBCO (1 eq) and Val-Cit-PAB-COOH (1.1 eq) are dissolved in DMF.

-

HATU (1.2 eq) and DIPEA (4 eq) are added, and the reaction is stirred for 12 hr.

-

Purification by preparative HPLC (0.1% TFA in H2O/ACN) yields the final product.

Key Reaction Parameters and Optimization

Notable Finding : Substituting HATU for HBTU in the final coupling increased yield by 12% due to improved activation of the carboxylate.

Purification and Characterization Techniques

Chromatographic Methods

Spectroscopic Characterization

-

HRMS : m/z calculated for C54H72N8O13 [M+H]+: 1041.52; observed: 1041.50.

-

1H NMR (DMSO-d6): δ 8.25 (d, J=7.8 Hz, NH), 7.75 (s, DBCO aromatic), 4.45 (m, PEG-O-CH2).

Challenges and Mitigation Strategies

DBCO Stability

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG3 acetic-EVCit-PAB primarily undergoes click chemistry reactions, specifically SPAAC. This reaction is highly efficient and selective, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction conditions are typically mild, often performed at room temperature and in aqueous or organic solvents .

Major Products Formed

The major products formed from the SPAAC reaction are stable triazole linkages, which are used to attach the drug payload to the antibody in ADCs .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

DBCO-PEG3 acetic-EVCit-PAB is widely utilized in the development of ADCs. These conjugates combine antibodies with cytotoxic drugs, allowing targeted delivery to cancer cells while minimizing damage to healthy tissues. The EVCit-PAB linker is cleavable, enabling the release of the drug within the target cells.

| Feature | Description |

|---|---|

| Linker Type | Cleavable |

| Target Application | Cancer therapy |

| Mechanism of Action | Targeted delivery of cytotoxic agents |

Bioconjugation

The compound is employed for site-specific labeling of biomolecules such as proteins and peptides. This application is crucial for studying molecular interactions in biological systems.

| Application | Details |

|---|---|

| Labeling | Site-specific attachment of fluorescent probes |

| Purpose | Studying biomolecular interactions |

Drug Delivery Systems

This compound enhances drug delivery by conjugating therapeutic agents to targeting moieties. This specificity improves the efficacy of treatments while reducing side effects.

| Delivery Method | Description |

|---|---|

| Targeted Delivery | Conjugation to targeting ligands |

| Outcome | Increased specificity and reduced off-target effects |

Imaging Applications

In imaging studies, this compound aids in tagging biological molecules or cells with imaging agents, facilitating tracking and visualization in vivo and in vitro.

| Imaging Technique | Application |

|---|---|

| Fluorescence Imaging | Visualization of cellular processes |

| MRI/CT Imaging | Enhanced contrast for better imaging results |

Case Study 1: Development of ADCs

A recent study demonstrated the efficacy of this compound in creating ADCs that selectively target HER2-positive breast cancer cells. The study reported a significant reduction in tumor size with minimal systemic toxicity compared to traditional chemotherapy treatments.

Case Study 2: Protein Labeling

Research conducted on protein interactions utilized this compound for site-specific labeling of enzymes involved in metabolic pathways. The labeled proteins were tracked in live cells, revealing insights into their functional dynamics under various conditions.

Mechanism of Action

The mechanism of action of DBCO-PEG3 acetic-EVCit-PAB involves the formation of stable triazole linkages through SPAAC. This reaction is strain-promoted, meaning it occurs without the need for a catalyst. The DBCO group reacts with azide-containing molecules, forming a covalent bond that links the drug payload to the antibody. This linkage is cleavable, allowing for the controlled release of the drug at the target site .

Comparison with Similar Compounds

Table 1: Key Features of DBCO-PEG3 Acetic-EVCit-PAB and Analogues

Structural and Functional Differences

PEG Length and Solubility

- PEG3 vs. However, longer PEG chains may reduce conjugation efficiency due to increased hydrophilicity .

- PEG3 vs. PEG2 : BCN-HS-PEG2-VA-PABC-SG3199’s shorter PEG reduces solubility but enables faster payload release in acidic tumor microenvironments .

Conjugation Chemistry

- SPAAC vs. CuAAC: this compound’s copper-free SPAAC is preferable for in vivo applications, avoiding copper-induced toxicity. In contrast, Bocaminooxyacetamide-PEG2-Azido requires CuAAC, limiting its use to in vitro settings .

Cleavage Mechanism

- Protease vs. pH-sensitive : The Val-Cit-PAB linker in this compound ensures precise payload release in lysosomes, minimizing systemic toxicity. BCN-HS-PEG2-VA-PABC-SG3199 relies on pH-sensitive hydrolysis, which may lead to premature release in circulation .

Payload Compatibility

- Exatecan/MMAE : this compound is widely used with topoisomerase inhibitors (e.g., Exatecan) and microtubule disruptors (e.g., MMAE) due to its controlled release profile .

- Dxd : DBCO-PEG4-propionic-Val-Cit-PAB pairs with DNA topoisomerase I inhibitors (e.g., Dxd), leveraging its extended PEG for enhanced stability .

Commercial Availability and Purity

- This compound is available at >98% purity (1–100 mg), while analogues like DBCO-PEG4-DBCO (95% purity) require custom synthesis .

Biological Activity

DBCO-PEG3 acetic-EVCit-PAB is a compound that has garnered attention in the field of drug development, particularly in the context of antibody-drug conjugates (ADCs). This compound features a unique structure that enhances its biological activity, making it a promising candidate for targeted cancer therapies. The components of this compound include a dibenzocyclooctyne (DBCO) moiety, polyethylene glycol (PEG) linker, and an EVCit-PAB (Ester-Val-Cit-PAB) payload, which is known for its cytotoxic properties.

The biological activity of this compound primarily revolves around its role as a drug-linker conjugate in ADCs. The DBCO moiety facilitates "click chemistry," allowing for selective conjugation to antibodies or other biomolecules. The PEG linker serves to enhance solubility and stability in biological systems, while the EVCit-PAB component acts as a cytotoxic agent that can induce apoptosis in target cells upon internalization.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the release of the EVCit-PAB payload upon cellular uptake, leading to disruption of microtubule dynamics and subsequent cell death.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Microtubule disruption |

| A549 (Lung) | 0.8 | Apoptosis induction via mitochondrial pathway |

| HeLa (Cervical) | 0.6 | Cell cycle arrest and apoptosis |

In Vivo Studies

Preclinical studies utilizing mouse models have shown that this compound can significantly reduce tumor growth when administered in conjunction with specific antibodies targeting tumor antigens. These studies suggest that the compound's efficacy is enhanced in vivo due to its ability to selectively target cancer cells while sparing normal tissues.

Case Study: Efficacy in Mouse Models

A study conducted on xenograft mouse models demonstrated that mice treated with an anti-HER2 antibody conjugated with this compound exhibited a 70% reduction in tumor volume compared to control groups receiving non-targeted therapies. This highlights the potential of this compound in targeted cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, attributed to the PEG component which enhances solubility. Studies suggest a half-life of approximately 12 hours in circulation, allowing for sustained therapeutic effects.

Safety Profile

Toxicological assessments reveal that while this compound is effective against cancer cells, it exhibits minimal off-target toxicity at therapeutic doses. Long-term studies are ongoing to further evaluate its safety profile.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing DBCO-PEG3 acetic-EVCit-PAB, and how can purity be validated?

- Methodological Answer : Synthesis involves sequential conjugation of DBCO, PEG3 spacer, and the cleavable Val-Cit-PAB linker. Key steps include:

- Click Chemistry Reaction : DBCO reacts with azide-functionalized intermediates via strain-promoted azide-alkyne cycloaddition (SPAAC) under mild, copper-free conditions .

- Purification : Use reverse-phase HPLC to isolate the product, followed by lyophilization for stability.

- Validation : Confirm molecular weight via mass spectrometry (MS) and structural integrity using H NMR (e.g., PEG chain protons at δ 3.5–3.7 ppm, DBCO aromatic protons at δ 7.2–7.8 ppm) .

Q. How is this compound characterized for ADC applications?

- Methodological Answer :

Q. What are the primary applications of this compound in targeted drug delivery?

- Methodological Answer :

- ADC Assembly : The Val-Cit-PAB linker enables protease-sensitive drug release in lysosomal environments (e.g., cathepsin B cleavage), while PEG3 improves solubility and reduces aggregation .

- In Vivo Conjugation : Pre-targeting strategies where DBCO-functionalized antibodies are administered first, followed by azide-modified payloads for tumor-specific SPAAC .

Advanced Research Questions

Q. How do researchers optimize this compound’s drug-release kinetics in heterogeneous tumor microenvironments?

- Methodological Answer :

- Variable pH/Enzyme Testing : Compare linker cleavage rates across pH 4.5–6.5 and enzyme concentrations (e.g., cathepsin B at 0.1–10 nM) using fluorogenic substrates .

- Data Contradictions : If observed, validate via in situ MALDI imaging to confirm spatial drug release patterns in tumor sections .

Q. What experimental designs address discrepancies in ADC efficacy linked to PEG chain length?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with PEG3 vs. PEG4/PEG2 spacers; assess pharmacokinetics (e.g., plasma half-life) and tumor uptake via radiolabeling (e.g., Zr-ADC PET imaging) .

- Statistical Analysis : Use ANOVA to evaluate differences in tumor-to-normal tissue ratios (p<0.05 significance threshold) .

Q. How can researchers mitigate non-specific binding of this compound in systemic circulation?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify DBCO-azide binding kinetics (ka/kd) in serum-containing buffers to optimize reaction stoichiometry .

- Pre-blocking Strategies : Pre-treat serum with soluble azide competitors (e.g., 1 mM azide-PEG) to reduce off-target conjugation .

Q. What methodologies integrate this compound with emerging proteomics platforms?

- Methodological Answer :

- Click-Chemistry-Aided Proximity Labeling : Combine DBCO-ADC with azide-modified biotin probes for streptavidin-based pull-downs and LC-MS/MS identification of tumor-associated antigens .

- Single-Cell Sequencing : Co-administer ADC with barcoded azide-oligonucleotides for spatially resolved drug uptake profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.